molecular formula C14H13ClIN3O3S B11422172 5-chloro-N-(3-iodophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-iodophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11422172
M. Wt: 465.7 g/mol
InChI Key: YJYFWFUXKFRJLQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the halogen atoms or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium iodide (NaI) for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the iodine atom.

    N-(3-Iodophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chlorine atom.

    5-Chloro-N-(3-iodophenyl)pyrimidine-4-carboxamide: Lacks the sulfonyl group.

Uniqueness

The presence of both chlorine and iodine atoms, along with the sulfonyl group, may confer unique chemical properties and biological activities to 5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE, making it distinct from its analogs.

Properties

Molecular Formula

C14H13ClIN3O3S

Molecular Weight

465.7 g/mol

IUPAC Name

5-chloro-N-(3-iodophenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13ClIN3O3S/c1-2-6-23(21,22)14-17-8-11(15)12(19-14)13(20)18-10-5-3-4-9(16)7-10/h3-5,7-8H,2,6H2,1H3,(H,18,20)

InChI Key

YJYFWFUXKFRJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl

Origin of Product

United States

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